L-lysyl-L-prolyl-L-valine acetate
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Overview
Description
L-lysyl-L-prolyl-L-valine acetate is a tripeptide compound composed of the amino acids lysine, proline, and valine, with an acetate group attachedIts molecular formula is C18H34N4O6, and it has a molecular weight of 402.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-lysyl-L-prolyl-L-valine acetate typically involves the stepwise coupling of the amino acids lysine, proline, and valine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale peptide synthesis often employs automated peptide synthesizers and continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
L-lysyl-L-prolyl-L-valine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .
Scientific Research Applications
L-lysyl-L-prolyl-L-valine acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and as a stabilizing agent in various formulations
Mechanism of Action
The mechanism of action of L-lysyl-L-prolyl-L-valine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various biological processes. For example, it may modulate the activity of enzymes involved in inflammation or microbial defense .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-valine: Another dipeptide with similar structural features but different biological activities.
L-valyl-L-alanine: Known for its distinct sorption properties and thermal stability.
Glycyl-L-prolyl-L-glutamate: Investigated for its neuroprotective effects in the treatment of neurodegenerative disorders.
Uniqueness
L-lysyl-L-prolyl-L-valine acetate stands out due to its unique combination of amino acids and the presence of an acetate group, which imparts specific chemical and biological properties. Its versatility in various applications, from peptide synthesis to therapeutic research, highlights its significance in scientific studies .
Properties
Molecular Formula |
C18H34N4O6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H30N4O4.C2H4O2/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17;1-2(3)4/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
InChI Key |
ZQWQMTOELXHBPM-QKWXXBCPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
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